3-Fluoro-2-nitropyridine

Catalog No.
S716445
CAS No.
54231-35-5
M.F
C5H3FN2O2
M. Wt
142.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-2-nitropyridine

CAS Number

54231-35-5

Product Name

3-Fluoro-2-nitropyridine

IUPAC Name

3-fluoro-2-nitropyridine

Molecular Formula

C5H3FN2O2

Molecular Weight

142.09 g/mol

InChI

InChI=1S/C5H3FN2O2/c6-4-2-1-3-7-5(4)8(9)10/h1-3H

InChI Key

IJVFHCSUEBAAOZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])F

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])F

Building Block for Pharmaceutical Synthesis:

-Fluoro-2-nitropyridine is a valuable building block in the synthesis of various pharmaceutical compounds due to its unique chemical properties. The presence of the fluorine atom and nitro group influences its reactivity, allowing it to participate in diverse chemical reactions.

Researchers have utilized 3-Fluoro-2-nitropyridine in the synthesis of several classes of drugs, including:

  • Anticancer agents: Studies have explored its potential in developing new drugs targeting different types of cancer .
  • Antimicrobial agents: Research suggests its potential application in developing novel drugs against various infectious diseases .

Investigation in Material Science:

The specific properties of 3-Fluoro-2-nitropyridine, such as its electronic structure and reactivity, have also attracted interest in material science research. Studies have explored its potential applications in:

  • Organic electronics: Researchers have investigated its use in developing organic light-emitting diodes (OLEDs) due to its ability to modify the properties of organic materials .
  • Crystal engineering: The molecule's ability to form specific intermolecular interactions has potential applications in designing new crystal structures with tailored properties .

3-Fluoro-2-nitropyridine is an organic compound with the molecular formula C5H3FN2O2C_5H_3FN_2O_2. It consists of a pyridine ring substituted with a fluorine atom at the 3-position and a nitro group at the 2-position. This compound is notable for its unique electronic properties, which arise from the combination of the electronegative fluorine and the electron-withdrawing nitro group. These characteristics make 3-fluoro-2-nitropyridine a valuable intermediate in various chemical syntheses and biological applications .

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The nitro group can be reduced to an amino group, allowing for further functionalization.
  • Electrophilic Aromatic Substitution: The presence of the fluorine atom can direct electrophiles to the ortho and para positions relative to itself.
  • Reduction Reactions: The nitro group can be reduced to an amine, which can then undergo various transformations .

Research indicates that 3-fluoro-2-nitropyridine exhibits biological activity, particularly in medicinal chemistry. Its derivatives have shown potential as:

  • Antimicrobial Agents: Compounds derived from 3-fluoro-2-nitropyridine are being explored for their effectiveness against various bacterial strains.
  • Anticancer Properties: Some studies suggest that derivatives may inhibit cancer cell proliferation, although more research is needed to confirm these effects .

Several methods exist for synthesizing 3-fluoro-2-nitropyridine:

  • Nitration of Pyridine Derivatives: This involves the nitration of 3-fluoropyridine using nitric acid and sulfuric acid under controlled conditions.
  • Fluorination of Nitro Compounds: Starting from 2-nitropyridine, fluorination can be achieved using reagents like potassium fluoride in polar aprotic solvents .
  • Direct Synthesis from Pyridinamine: A method involves converting 2-nitro-3-pyridinamine into 3-fluoro-2-nitropyridine through selective fluorination .

3-Fluoro-2-nitropyridine is utilized in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
  • Pharmaceutical Development: Its derivatives are being investigated for potential therapeutic applications, particularly in treating infections and cancer.
  • Proteomics Research: The compound is used in labeling and tagging proteins due to its reactive nature .

Interaction studies involving 3-fluoro-2-nitropyridine focus on its reactivity with biological macromolecules. Preliminary research suggests that it may interact with enzymes or receptors, affecting biological pathways. Detailed studies are necessary to elucidate these interactions fully, particularly regarding its potential as a drug candidate .

Several compounds share structural similarities with 3-fluoro-2-nitropyridine. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
2-NitropyridinePyridine with nitro at position 2Lacks fluorine; primarily used in dye synthesis
3-NitropyridinePyridine with nitro at position 3Different reactivity pattern due to position
4-Fluoro-2-nitropyridinePyridine with nitro at position 2 and fluorine at position 4Different electronic properties due to substitution pattern
5-FluoropyridinePyridine with fluorine at position 5No nitro group; used in agrochemical applications

The uniqueness of 3-fluoro-2-nitropyridine lies in its specific combination of a nitro group and a fluorine atom, which imparts distinct electronic properties and reactivity compared to these similar compounds .

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (12.5%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (87.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (87.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

3-Fluoro-2-nitropyridine

Dates

Modify: 2023-08-15

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